1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene
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Overview
Description
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene is an organic compound with the molecular formula C9H5F6IO2 and a molecular weight of 386.03 g/mol . This compound is characterized by the presence of an iodine atom and multiple fluorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
It’s known that iodo compounds can act as electrophiles in organic reactions, reacting with nucleophiles to form new bonds .
Biochemical Pathways
Iodo compounds are often involved in halogenation reactions in organic chemistry .
Result of Action
It’s known that iodo compounds can participate in various organic reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be influenced by various environmental factors. For instance, the compound is a liquid at ambient temperature , suggesting that it may be sensitive to temperature changes. Additionally, its safety information indicates that it may cause eye and skin irritation, and may be harmful if swallowed .
Preparation Methods
The synthesis of 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction to replace one of the iodine atoms with a bromine atom, yielding the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Comparison with Similar Compounds
1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene can be compared with similar compounds such as:
1-Iodo-4-trifluoromethoxybenzene: This compound has a similar structure but lacks the additional trifluoromethoxy group, making it less reactive in certain reactions.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a fluorine atom instead of the trifluoromethoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of iodine and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWSJLZEAXXRQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(OC(F)(F)F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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